

Spectroscopic Profile of 2-Hydroxy-4-phenylbutanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Hydroxy-4-phenylbutanoic acid

Cat. No.: B1198958

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the chiral building block, **2-Hydroxy-4-phenylbutanoic acid**. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for easy reference and comparison. This guide also outlines the fundamental experimental protocols for acquiring such spectra, offering a foundational understanding for researchers in the field.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for (R)-**2-Hydroxy-4-phenylbutanoic acid**.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: DMSO-d₆

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.32 - 7.17	m	5H	Ar-H
~4.00	t, $J \approx 6.5$ Hz	1H	CH(OH)
~2.70	t, $J \approx 7.8$ Hz	2H	Ph-CH ₂
~2.05 - 1.85	m	2H	CH ₂ -CH(OH)
~12.5 (broad s)	s	1H	COOH
~5.5 (broad s)	s	1H	OH

Note: The chemical shifts for the acidic proton (COOH) and the hydroxyl proton (OH) can be broad and their positions may vary depending on concentration and temperature.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Chemical Shift (δ) ppm	Assignment
~175.0	C=O
~141.5	Ar-C (quaternary)
~128.5	Ar-CH
~128.3	Ar-CH
~126.0	Ar-CH
~70.0	CH(OH)
~35.0	CH ₂ -CH(OH)
~31.0	Ph-CH ₂

IR (Infrared) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400 (broad)	Strong	O-H stretch (hydroxyl group)
~3000-2850 (broad)	Strong	O-H stretch (carboxylic acid)
~3025	Medium	C-H stretch (aromatic)
~2930	Medium	C-H stretch (aliphatic)
~1710	Strong	C=O stretch (carboxylic acid)
~1600, ~1495, ~1450	Medium-Weak	C=C stretch (aromatic ring)
~1200	Strong	C-O stretch (acid/alcohol)
~750, ~700	Strong	C-H bend (out-of-plane, monosubstituted benzene)

Mass Spectrometry (MS) Data

While specific experimental mass spectra for **2-Hydroxy-4-phenylbutanoic acid** are not readily available in the public domain, the expected key mass-to-charge ratios (m/z) for its molecular ion and common fragments are predictable.

m/z	Ion
180.08	[M] ⁺ (Molecular Ion)
162.07	[M-H ₂ O] ⁺
135.08	[M-COOH] ⁺
91.05	[C ₇ H ₇] ⁺ (Tropylium ion)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters and sample preparation details may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Hydroxy-4-phenylbutanoic acid** in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Data Acquisition:
 - Transfer the solution to a 5 mm NMR tube.
 - Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
 - For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
 - For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon atom.

Fourier-Transform Infrared (FTIR) Spectroscopy

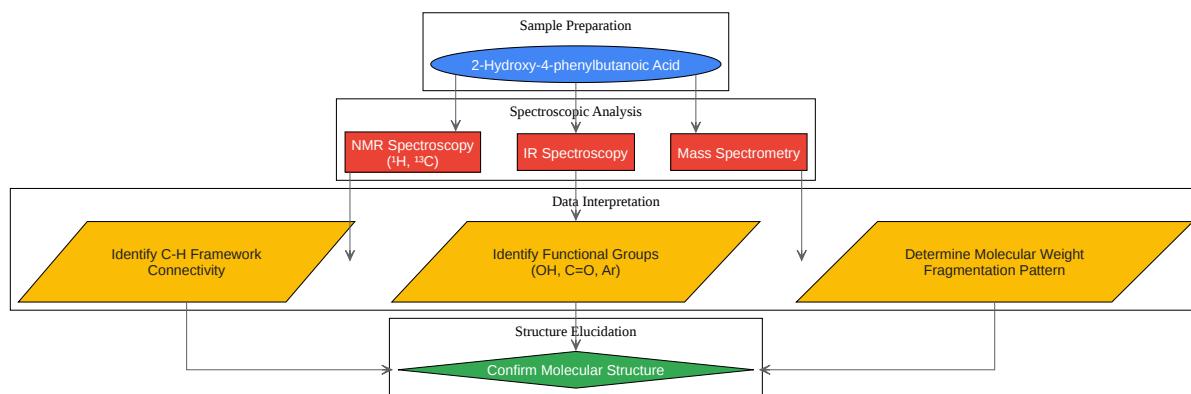
Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation: The spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, which is suitable for solid samples. A small amount of the solid **2-Hydroxy-4-phenylbutanoic acid** is placed directly on the ATR crystal.
- Data Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal.
 - Place the sample on the crystal and apply pressure to ensure good contact.
 - Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)


Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- Sample Introduction and Ionization:
 - A dilute solution of **2-Hydroxy-4-phenylbutanoic acid** in a suitable volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer.
 - Electrospray ionization (ESI) is a common technique for polar molecules like carboxylic acids, which can be run in either positive or negative ion mode. Electron ionization (EI) can also be used, often in conjunction with gas chromatography (GC) after derivatization of the analyte to make it more volatile.
- Mass Analysis:
 - The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The abundance of each ion is recorded, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of an organic compound like **2-Hydroxy-4-phenylbutanoic acid**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Structure Elucidation.

- To cite this document: BenchChem. [Spectroscopic Profile of 2-Hydroxy-4-phenylbutanoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1198958#2-hydroxy-4-phenylbutanoic-acid-spectroscopic-data-nmr-ir-ms\]](https://www.benchchem.com/product/b1198958#2-hydroxy-4-phenylbutanoic-acid-spectroscopic-data-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com